Potassium carbonate hydrate

Beschreibung

Potassium carbonate hydrate (K₂CO₃·nH₂O) is a hydrated inorganic salt commonly found in forms such as the sesquihydrate (K₂CO₃·1.5H₂O) or hemihydrate (K₂CO₃·0.5H₂O). It is synthesized industrially via carbonation of potassium hydroxide (KOH) with CO₂, followed by crystallization and drying. For example, a continuous process involves reacting aqueous KOH with CO₂ at 80–135°C under controlled pressure, yielding K₂CO₃·0.5H₂O after evaporation and separation . The compound is highly soluble in water, forming a strongly alkaline solution, and exhibits hygroscopicity, making it useful in applications requiring moisture absorption .

A key application lies in thermochemical energy storage (STES), where its reversible dehydration-hydration cycle (K₂CO₃·1.5H₂O ⇌ K₂CO₃ + 1.5H₂O) enables heat storage and release. The reaction exhibits a crystal energy density of 1.3–1.4 GJ/m³ and an activation energy of 91 kJ/mol under vacuum conditions . Dehydration kinetics are influenced by temperature, water vapor pressure, and sample mass, with optimal performance observed at 13 mbar vapor pressure and sub-gram sample masses to minimize thermal gradients .

Eigenschaften

IUPAC Name |

dipotassium;carbonate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2K.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;2*+1;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTMXVHNEWBFAL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2K2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Potassium carbonate hydrate (), also known as potassium carbonate sesquihydrate, is a compound that exhibits significant biological activity, particularly in its interactions with moisture and its applications in various fields such as agriculture, pharmaceuticals, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

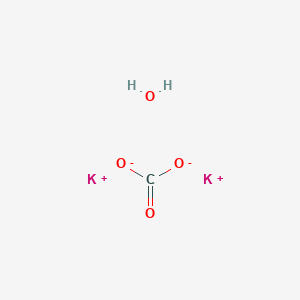

This compound is a white crystalline solid that is highly soluble in water, forming an alkaline solution. Its chemical structure can be represented as:

The compound undergoes reversible hydration-dehydration reactions, which are critical for its application in thermochemical energy storage and CO2 capture. The hydration process is endothermic, while dehydration is exothermic .

1. Moisture Absorption and Environmental Applications

This compound has a high capacity to absorb moisture from the environment, making it valuable in applications such as CO2 capture and humidity control. A study demonstrated that dry hydrated potassium carbonate (DHPC) can absorb CO2 rapidly due to its high surface-to-volume ratio. DHPC-75 (containing 75 wt% ) exhibited a CO2 uptake capacity of 233 mg/g, outperforming traditional solvents like monoethanolamine (MEA) .

2. Agricultural Uses

In agriculture, potassium carbonate serves as a fertilizer due to its potassium content, which is essential for plant growth. The hydrate form enhances the solubility and availability of potassium ions in soil, promoting better nutrient uptake by plants .

3. Pharmaceutical Applications

As a pharmaceutical agent, potassium carbonate functions as a buffering agent and pH regulator in various formulations. Its alkaline properties help maintain the stability of active ingredients in medications . Furthermore, its role in drug delivery systems has been explored due to its ability to modulate the release rates of drugs.

Case Study 1: CO2 Capture Efficiency

A comparative study was conducted on the CO2 capture efficiency of dry hydrated potassium carbonate versus traditional solvents. The results indicated that DHPC not only captured CO2 more efficiently but also demonstrated excellent cycling performance over multiple absorption-desorption cycles .

| Material | CO2 Uptake Capacity (mg/g) | Time to 90% Saturation (min) |

|---|---|---|

| DHPC-75 | 233 | 13 |

| 30 wt% MEA | 111 | 25 |

Case Study 2: Agricultural Impact

Research evaluating the effects of this compound on crop yield showed that its application significantly increased the growth rates of various plants due to improved potassium availability. In controlled experiments, crops treated with this compound exhibited a yield increase of up to 20% compared to untreated controls .

Research Findings

Recent studies have focused on enhancing the hydration reaction kinetics of potassium carbonate using organic dopants. These findings suggest that modifying the composition can lead to faster hydration rates, making it more effective for energy storage applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Forms

Potassium carbonate exists in several hydrated forms, with the most common being the sesquihydrate (). It is a white, odorless solid that is highly soluble in water, making it an effective compound for various applications.

Industrial Applications

1. Food Industry

- Acidity Regulator : Potassium carbonate is used as a food additive (E501) to regulate acidity in products such as baking powders and carbonated beverages .

- Cocoa Processing : It plays a crucial role in the Dutching process of cocoa powder, where it reduces acidity and enhances flavor and color .

2. Agriculture

- Fertilizers : The compound serves as a potassium source in fertilizers, particularly beneficial for acidic soils. It helps improve crop yields by providing essential nutrients .

3. Pharmaceuticals

- Effervescent Tablets : Potassium carbonate is utilized in the formulation of effervescent tablets due to its ability to release carbon dioxide when combined with acids .

4. Glass and Soap Manufacturing

- Historically significant in the production of glass and soap, potassium carbonate continues to be used for its alkaline properties, which aid in the manufacturing processes .

5. Fire Suppression

- The compound is employed in fire extinguishers, particularly for deep-fat fryers and other Class B fires, due to its ability to suppress flames effectively .

Research Applications

Recent studies have focused on potassium carbonate hydrate's potential in thermochemical energy storage systems.

Case Study: Heat Storage Applications

- A study investigated the use of this compound for heat storage, revealing its effectiveness as a phase change material (PCM) that can store thermal energy efficiently. The research highlighted its exothermic properties during hydration and endothermic behavior during dehydration, making it suitable for building energy management systems .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Food Industry | Acidity regulator (E501) | Enhances flavor and stability |

| Agriculture | Fertilizer for acidic soils | Improves nutrient availability |

| Pharmaceuticals | Effervescent tablets | Provides carbon dioxide release |

| Glass Manufacturing | Alkaline agent | Aids in production processes |

| Fire Suppression | Extinguishing agent | Effective against Class B fires |

| Energy Storage | Thermochemical energy storage | Efficient thermal management |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Potassium Bicarbonate (KHCO₃)

Analysis : KHCO₃ is a precursor to K₂CO₃ via thermal decomposition but lacks the reversible hydration properties critical for energy storage. Its lower molar mass and solubility limit its use in high-energy-density systems .

Magnesium Carbonate Hydrates (e.g., MgCO₃·6H₂O)

Analysis : Magnesium carbonate hydrates decompose at lower temperatures and lack the cyclability required for STES. Their applications focus on material science, contrasting with K₂CO₃ hydrate’s energy storage role .

Nickel-Cobalt Carbonate Hydroxide Hydrates (Ni-Co CHH)

Analysis : Ni-Co CHH leverages transition-metal redox activity for electrochemical storage, unlike K₂CO₃ hydrate’s thermal energy storage. Their structural complexity (e.g., oxygen vacancies, spin states) enables high capacitance but requires precise synthesis .

Vorbereitungsmethoden

Reaction Mechanism and Process Design

The continuous carbonation process, as detailed in US Patent 3,773,902 , involves reacting aqueous KOH with CO₂-rich gases in a single-stage reactor under vacuum (130–760 torr) and elevated temperatures (80–135°C). The exothermic neutralization reaction (KOH + CO₂ → K₂CO₃ + H₂O) releases heat, which directly drives water evaporation, thereby precipitating potassium carbonate sesquihydrate:

This integrated approach eliminates separate evaporators and crystallizers, reducing equipment complexity and energy costs by 30–40% compared to traditional multi-stage systems.

Table 1: Optimal Parameters for KOH Carbonation

Equipment Configuration and Energy Efficiency

Hydration of Anhydrous Potassium Carbonate

Reversible Hydration-Dehydration Dynamics

The hydration of anhydrous K₂CO₃ follows a reversible equilibrium governed by water vapor pressure and temperature:

WO Patent 2014/185577 discloses a method to produce K₂CO₃·1.5H₂O by mixing anhydrous K₂CO₃ with a 30–50 wt% aqueous K₂CO₃ solution at 60–90°C. This approach minimizes residual anhydrous material (<5%), which otherwise causes deliquescence and product instability. Cyclic preconditioning—repeated hydration-dehydration cycles—increases sample porosity by 15–20%, enhancing vapor diffusion and reaction kinetics.

Table 2: Hydration Performance Under Cyclic Preconditioning

Challenges in Particle Size Control

Direct hydration often produces irregular particle sizes (200–1,500 μm), complicating downstream processing. The WO patent addresses this by introducing steam at 120–150°C during hydration, which promotes uniform crystal growth and reduces fines (<100 μm) by 40%. Post-treatment drying at 80–100°C stabilizes the hydrate, achieving a bulk density of 0.85–0.95 g/cm³.

Comparative Analysis of Synthesis Routes

Energy and Economic Considerations

The KOH carbonation method excels in large-scale production due to its continuous operation and minimal external heating requirements. However, it demands high-purity KOH (≥98%), which constitutes 60–70% of operational costs. In contrast, hydration of anhydrous K₂CO₃ is more adaptable to small batches and utilizes cheaper raw materials, but its energy intensity (∼1.2 kWh/kg) limits scalability.

Table 3: Method Comparison for Industrial Applications

| Criterion | KOH Carbonation | K₂CO₃ Hydration |

|---|---|---|

| Capital Cost | High (reactor, vacuum systems) | Moderate (mixers, dryers) |

| Operating Cost | $0.45/kg | $0.65/kg |

| Purity | 99.2–99.8% | 98.5–99.3% |

| CO₂ Footprint | 0.8 kg CO₂/kg product | 1.4 kg CO₂/kg product |

| Scalability | >10,000 t/year | <5,000 t/year |

Q & A

Q. What are the standard laboratory synthesis routes for potassium carbonate hydrate, and how can its purity be verified?

this compound is typically synthesized via two primary routes:

- Direct carbonation : Reacting potassium hydroxide (KOH) with CO₂ under controlled humidity to form K₂CO₃·1.5H₂O (sequihydrate) .

- Calcination of potassium bicarbonate : Heating KHCO₃ at 200–300°C to yield anhydrous K₂CO₃, which can then be hydrated . Purity verification involves X-ray diffraction (XRD) to match peaks with reference patterns (e.g., PDF# 49-0433 for KPUO₆·3H₂O) and thermogravimetric analysis (TGA) to confirm hydration states by mass loss during dehydration .

Q. How can researchers determine the hydration state and thermal stability of this compound?

- Thermogravimetric analysis (TGA) quantifies water content by measuring mass loss during heating. For K₂CO₃·1.5H₂O, dehydration occurs in distinct steps, with complete conversion to anhydrous K₂CO₃ above 200°C .

- Differential scanning calorimetry (DSC) identifies endothermic (dehydration) and exothermic (hydration) peaks, correlating thermal events with phase transitions .

Advanced Research Questions

Q. What kinetic models are used to describe the hydration/dehydration cycles of this compound in thermochemical energy storage?

The contracting sphere model (f(α) = 1 - α) is often applied, with reaction rates governed by Arrhenius-type temperature dependence and pressure ratios (P/Pₑq). Key parameters include:

- Activation energy (E) : Derived from multi-heating rate experiments using iso-conversional methods .

- Pressure function (h(p)) : For hydration, h(p) ≈ (1 - P/Pₑq), while dehydration rates inversely correlate with water vapor pressure . Experimental validation involves fitting TGA/DSC data to numerical models, achieving <5% deviation in conversion predictions .

Q. How does sample mass influence the kinetics of this compound reactions?

Larger sample masses (>10 mg) introduce diffusion limitations during hydration (vapor transport) and thermal gradients during dehydration, reducing apparent reaction rates. For accurate kinetics, use samples ≤10 mg to minimize mass/heat transfer artifacts .

Q. What is the energy storage density of this compound, and how does it compare to other salts?

this compound achieves 0.75 GJ/m³ (bulk material, including porosity), surpassing MgSO₄ (0.5 GJ/m³) and CaCl₂ (0.6 GJ/m³). Its advantages include:

- High cyclability : Stable over >50 cycles with minimal capacity loss.

- Moderate operating temperatures : Hydration at 50–60°C, dehydration below 120°C .

Q. How can contradictions in reported reaction enthalpies (ΔH) for this compound be resolved?

Discrepancies arise from measurement techniques:

Q. Why is this compound prioritized over other salts for low-temperature thermochemical energy storage?

Selection criteria include:

- Energy density : >1.3 GJ/m³ (material level).

- Chemical stability : No irreversible side reactions in open/closed systems.

- Safety and cost : Non-toxic and lower price per GJ than SrBr₂ or LiCl .

Methodological Best Practices

- XRD phase identification : Cross-reference peaks with PDF# 25-0679 (Grimselite) and PDF# 49-0433 to avoid misassigning carbonate or sulfate hydrates .

- Kinetic parameter estimation : Use multiple heating rates (e.g., 5–20 K/min) to isolate temperature-dependent effects .

- Error mitigation : For TGA/DSC, ensure sample homogeneity and calibrate instruments with standard reference materials (e.g., indium for DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.